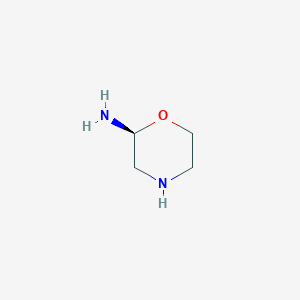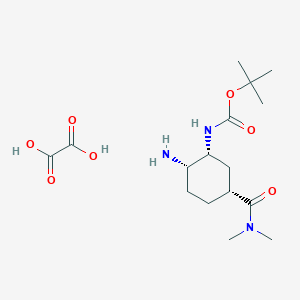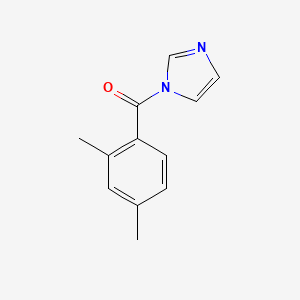
(S)-Morpholin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Morpholin-2-amine is a chiral amine compound with a morpholine ring structure It is characterized by the presence of an amino group attached to the second carbon of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Morpholin-2-amine typically involves the enantioselective reduction of morpholin-2-one. One common method is the catalytic hydrogenation of morpholin-2-one using chiral catalysts to achieve the desired enantiomeric purity. Another approach involves the use of chiral auxiliaries or chiral pool synthesis starting from naturally occurring chiral compounds.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of specialized chiral catalysts to ensure high yield and enantiomeric excess. The choice of solvent and purification methods also plays a crucial role in the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Morpholin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form morpholin-2-one or other oxidized derivatives.
Reduction: The compound can be further reduced to form secondary amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include morpholin-2-one, secondary amines, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-Morpholin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals due to its versatile reactivity and stability.
Mécanisme D'action
The mechanism of action of (S)-Morpholin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The morpholine ring structure provides additional stability and specificity in these interactions, making it a valuable scaffold in drug design and development.
Comparaison Avec Des Composés Similaires
Morpholine: A structurally similar compound but lacks the chiral center and specific reactivity of (S)-Morpholin-2-amine.
Piperazine: Another cyclic amine with similar applications but different chemical properties and reactivity.
Pyrrolidine: A five-membered ring amine with distinct reactivity and applications compared to morpholine derivatives.
Uniqueness: this compound stands out due to its chiral nature, which imparts unique stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and chiral drug development, where enantiomeric purity is crucial for biological activity and therapeutic efficacy.
Propriétés
Formule moléculaire |
C4H10N2O |
|---|---|
Poids moléculaire |
102.14 g/mol |
Nom IUPAC |
(2S)-morpholin-2-amine |
InChI |
InChI=1S/C4H10N2O/c5-4-3-6-1-2-7-4/h4,6H,1-3,5H2/t4-/m0/s1 |
Clé InChI |
UPIMOWOAXQPYNC-BYPYZUCNSA-N |
SMILES isomérique |
C1CO[C@@H](CN1)N |
SMILES canonique |
C1COC(CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)


![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)




